molecular formula C13H16ClN3 B183843 1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl- CAS No. 107415-26-9

1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-

Cat. No. B183843
M. Wt: 249.74 g/mol
InChI Key: YFSUTRPECZEFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-, commonly known as CQEN, is a chemical compound that has been extensively studied for its potential applications in scientific research. CQEN is a quinoline derivative that has been shown to have a wide range of biological and pharmacological activities, making it a promising compound for use in various research fields.

Mechanism Of Action

The mechanism of action of CQEN is not yet fully understood, but studies suggest that it may work by inhibiting the function of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. CQEN has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor activity.

Biochemical And Physiological Effects

CQEN has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, CQEN has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to inhibit the growth of parasites, making it a potential treatment for diseases such as malaria.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CQEN in lab experiments is its potency and specificity. CQEN has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, making it a promising compound for use in cancer research. However, one of the limitations of using CQEN in lab experiments is its potential toxicity. Studies have shown that CQEN can be toxic to normal cells at high concentrations, which may limit its usefulness in certain applications.

Future Directions

There are many potential future directions for research involving CQEN. One area of research involves the development of new anti-cancer agents based on the structure of CQEN. Researchers are also investigating the potential use of CQEN in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is ongoing research into the mechanism of action of CQEN, which may lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

CQEN can be synthesized using a variety of methods, including the condensation of 7-chloro-4-quinolinecarboxaldehyde with N,N-dimethylethylenediamine in the presence of a catalyst. The resulting product can be purified using a variety of techniques, including column chromatography and recrystallization.

Scientific Research Applications

CQEN has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CQEN as an anti-cancer agent. Studies have shown that CQEN has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

107415-26-9

Product Name

1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

N-(7-chloroquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C13H16ClN3/c1-17(2)8-7-16-12-5-6-15-13-9-10(14)3-4-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,16)

InChI Key

YFSUTRPECZEFJM-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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